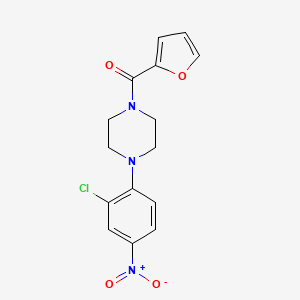
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be due to its ability to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been found to exhibit antifungal and insecticidal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its relatively low cost and ease of synthesis. However, one of the limitations is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol. One area of research could focus on its potential applications in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential use as a fungicide and insecticide in agriculture. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol can be achieved by a variety of methods. One of the most common methods involves the reaction of 4-bromoaniline, 3-methyl-2-nitrobenzenethiol, and sodium azide in the presence of copper (I) bromide. The reaction takes place in DMF (dimethylformamide) and is catalyzed by triphenylphosphine.
Aplicaciones Científicas De Investigación
4-(4-bromophenyl)-5-(3-methyl-2-nitrophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-3-(3-methyl-2-nitrophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S/c1-9-3-2-4-12(13(9)20(21)22)14-17-18-15(23)19(14)11-7-5-10(16)6-8-11/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUYBOJEICHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
![2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)
![1-(3-chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4899804.png)
![potassium [2-hydroxy-3-(1-piperazinyl)propyl]methylsulfamate](/img/structure/B4899806.png)
![2-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4899821.png)



![7-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4899841.png)

![6-[(4-propoxybenzoyl)amino]hexanoic acid](/img/structure/B4899853.png)

![1-(2-methoxyphenyl)-5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4899868.png)
![4-chloro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4899877.png)